ethyl 2,2-difluoro-2-(4-formylphenyl)acetate
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Overview
Description
Ethyl 2,2-difluoro-2-(4-formylphenyl)acetate is a versatile fluorinated organic compound.
Preparation Methods
The synthesis of ethyl 2,2-difluoro-2-(4-formylphenyl)acetate typically involves the esterification of 2,2-difluoro-2-(4-formylphenyl)acetic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions, and the product is purified by distillation or recrystallization . Industrial production methods may involve the use of continuous flow reactors to enhance the efficiency and yield of the reaction .
Chemical Reactions Analysis
Ethyl 2,2-difluoro-2-(4-formylphenyl)acetate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The difluoromethyl group can undergo nucleophilic substitution reactions with reagents like sodium methoxide or potassium tert-butoxide.
Scientific Research Applications
Ethyl 2,2-difluoro-2-(4-formylphenyl)acetate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated organic compounds.
Biology: It serves as a precursor in the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: Research is ongoing to explore its potential as a drug candidate for various therapeutic applications.
Industry: It is used in the development of advanced materials with unique properties, such as high thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of ethyl 2,2-difluoro-2-(4-formylphenyl)acetate involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their activity. The difluoromethyl group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability .
Comparison with Similar Compounds
Ethyl 2,2-difluoro-2-(4-formylphenyl)acetate can be compared with other similar compounds, such as:
Ethyl bromodifluoroacetate: This compound contains a bromine atom instead of a formyl group and is used in the synthesis of difluorinated esters.
Ethyl 2,2-difluoro-2-(4-nitrophenyl)acetate: This compound contains a nitro group instead of a formyl group and is used in the synthesis of nitro-substituted fluorinated esters.
This compound is unique due to the presence of both a formyl group and a difluoromethyl group, which confer distinct reactivity and properties to the molecule.
Properties
CAS No. |
936352-93-1 |
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Molecular Formula |
C11H10F2O3 |
Molecular Weight |
228.2 |
Purity |
95 |
Origin of Product |
United States |
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